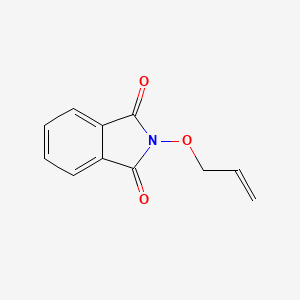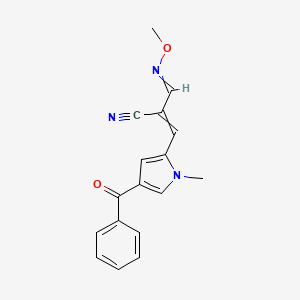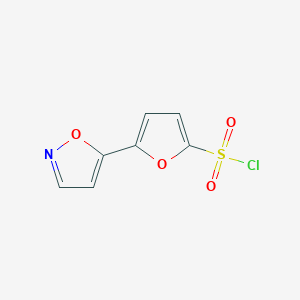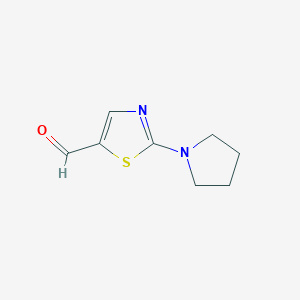
2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde
Descripción general
Descripción
2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde: is a heterocyclic compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol . This compound features a thiazole ring substituted with a pyrrolidine ring and an aldehyde group, making it a valuable building block in organic synthesis and medicinal chemistry .
Mecanismo De Acción
Target of Action
Pyrrolidines and thiazoles are often found in biologically active compounds. For example, some pyrrolidine derivatives have shown potency towards RORγt , a nuclear receptor involved in immune response and inflammation . Thiazoles, on the other hand, are found in molecules like voreloxin, which binds to DNA and interacts with topoisomerase II , an enzyme involved in DNA replication and repair .
Mode of Action
The mode of action of these compounds can vary widely depending on their specific structures and targets. For instance, voreloxin causes DNA double-strand breaks, leading to cell cycle arrest and cell death .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, compounds targeting topoisomerase II would affect the DNA replication and repair pathways .
Result of Action
The molecular and cellular effects would depend on the compound’s mode of action and its specific targets. For example, a compound causing DNA double-strand breaks would lead to cell cycle arrest and potentially cell death .
Análisis Bioquímico
Biochemical Properties
2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including binding to active sites or inducing conformational changes in the enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with key signaling proteins, leading to altered cellular responses . Additionally, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This compound may act as an enzyme inhibitor or activator, depending on the context of the interaction . Furthermore, it can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional and translational processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it may act as a substrate or inhibitor for specific enzymes, thereby modulating the rate of metabolic reactions. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with pyrrolidine and formaldehyde under acidic conditions . The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as or .
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like or .
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid.
Reduction: 2-Pyrrolidin-1-yl-1,3-thiazole-5-methanol.
Substitution: 4-substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug discovery, particularly as a scaffold for designing kinase inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Dimethylamino-thiazole-5-carbaldehyde
- 5-Methyl-1,3-thiazole-2-carbaldehyde
- 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde
Uniqueness
2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde is unique due to the presence of both a pyrrolidine ring and a thiazole ring, which confer distinct electronic and steric properties. This dual-ring system enhances its potential as a versatile scaffold in drug design and organic synthesis .
Propiedades
IUPAC Name |
2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c11-6-7-5-9-8(12-7)10-3-1-2-4-10/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFWKLLEEVWNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377620 | |
| Record name | 2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900015-48-7 | |
| Record name | 2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid](/img/structure/B1272497.png)




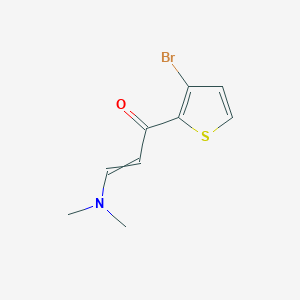
![2-[2-(4-Bromophenyl)hydrazono]-2-(tert-butylsulfonyl)acetonitrile](/img/structure/B1272512.png)
![2,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanenitrile](/img/structure/B1272522.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1272530.png)
